molecular formula C5H5Br2N3O3 B8635229 2,5-Dibromo-1-methoxymethyl-4-nitroimidazole

2,5-Dibromo-1-methoxymethyl-4-nitroimidazole

Cat. No. B8635229
M. Wt: 314.92 g/mol
InChI Key: BEVKIYYVMONLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129544B2

Procedure details

Under an ice-cooling condition, sodium hydride (3.56 g) was added to a N,N-dimethylformamide (100 ml) solution of 2,5-dibromo-4-nitroimidazole (20.08 g). 10 minutes later, being added dropwise chloromethylmethyl ether (6.75 ml) thereto at 10 to 15° C., then the reaction mixture was turned back to a room temperature. After being stirred this reaction mixture for 5 hours, under an ice-cooling condition, sodium hydride (0.30 g) and chloromethylmethyl ether (0.56 ml) were added, further stirred at a room temperature for 1 hour. Then the reaction mixture was ice-cooled, water was added and extracted with ethyl acetate. The organic layer was washed with an aqueous solution being saturated with sodium chloride, dried over anhydrous sodium sulfate, then concentrated under a reduced pressure. Thus obtained crude crystals were washed with diisopropyl ether, and dried at 50° C. for 24 hours, there was obtained 2,5-dibromo-1-methoxymethyl-4-nitroimidazole (19.68 g, yield: 84.3%) as yellow powder product.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20.08 g
Type
reactant
Reaction Step Two
Quantity
6.75 mL
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[Br:8][C:9]1[NH:10][C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1.Cl[CH2:19][O:20][CH3:21]>O>[Br:8][C:9]1[N:10]([CH2:19][O:20][CH3:21])[C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20.08 g
Type
reactant
Smiles
BrC=1NC(=C(N1)[N+](=O)[O-])Br
Step Three
Name
Quantity
6.75 mL
Type
reactant
Smiles
ClCOC
Step Four
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.56 mL
Type
reactant
Smiles
ClCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred this reaction mixture for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10 to 15° C.
CUSTOM
Type
CUSTOM
Details
was turned back to a room temperature
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
further stirred at a room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Thus obtained crude crystals
WASH
Type
WASH
Details
were washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1N(C(=C(N1)[N+](=O)[O-])Br)COC
Measurements
Type Value Analysis
AMOUNT: MASS 19.68 g
YIELD: PERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.